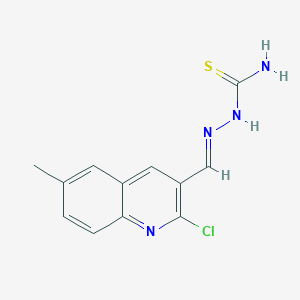![molecular formula C16H14N6 B304662 Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of benzaldehyde and has been synthesized by various methods.
Aplicaciones Científicas De Investigación
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been shown to have potential applications in organic electronics and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to exhibit antibacterial activity. In addition, it has been reported to have potential applications in organic electronics and as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone in lab experiments is its potential applications in various fields, including anti-tumor, anti-inflammatory, and anti-bacterial research. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations is the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the research on Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone. One direction is to further investigate its potential applications in organic electronics and as a photosensitizer in photodynamic therapy. Another direction is to study its mechanism of action in more detail to better understand its anti-tumor, anti-inflammatory, and anti-bacterial activities. Additionally, further studies could be conducted to explore its potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone can be synthesized by various methods, including the reaction of benzaldehyde with 1,2-diaminobenzene in the presence of acetic acid and hydrogen peroxide. Another method involves the reaction of benzaldehyde with 3-aminobenzoic acid hydrazide in the presence of sulfuric acid. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Propiedades
Fórmula molecular |
C16H14N6 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine |
InChI |
InChI=1S/C16H14N6/c1-2-6-12(7-3-1)10-17-19-15-11-22-14-9-5-4-8-13(14)18-16(22)21-20-15/h1-11,19-20H,(H,18,21)/b17-10+ |
Clave InChI |
OJLWIYQXNBLKPI-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC2=CN3C4=CC=CC=C4N=C3NN2 |
SMILES |
C1=CC=C(C=C1)C=NNC2=CN3C4=CC=CC=C4N=C3NN2 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=CN3C4=CC=CC=C4N=C3NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
